4-Fluorocinnamic acid

Description

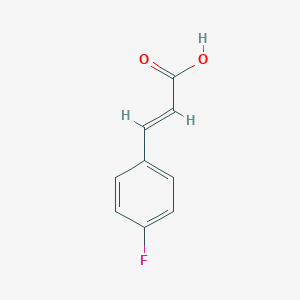

Structure

3D Structure

Propriétés

IUPAC Name |

(E)-3-(4-fluorophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H,11,12)/b6-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISMMYAZSUSYVQG-ZZXKWVIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001309863 | |

| Record name | trans-4-Fluorocinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001309863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14290-86-9, 459-32-5 | |

| Record name | trans-4-Fluorocinnamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14290-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluorocinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000459325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Fluorocinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014290869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 459-32-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74070 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trans-4-Fluorocinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001309863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluorocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.627 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-p-fluorocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.725 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Fluorocinnamic Acid: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 4-Fluorocinnamic acid, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound, with the CAS Number 459-32-5, is an aromatic organic compound and a halogenated derivative of cinnamic acid.[1] At room temperature, it typically appears as a white to off-white or light yellow crystalline powder.[1][2] The presence of a fluorine atom at the para-position of the phenyl ring imparts unique electronic characteristics and enhances the molecule's lipophilicity, making it a valuable intermediate in the synthesis of specialty chemicals, including pharmaceuticals and advanced materials.[1][3] The molecule's structure, featuring a carbon-carbon double bond and a carboxyl group, allows it to undergo reactions typical of both alkenes and carboxylic acids.[4]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇FO₂ | [1] |

| Molecular Weight | 166.15 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 209-210 °C | |

| Boiling Point | 281.6 °C at 760 mmHg | [5] |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol, methanol, and dimethyl sulfoxide. | [1] |

| pKa | 4.43 ± 0.10 (Predicted) | [6] |

| InChI Key | ISMMYAZSUSYVQG-ZZXKWVIFSA-N | |

| SMILES | O=C(O)/C=C/c1ccc(F)cc1 |

Spectroscopic Data

The structural features of this compound have been characterized by various spectroscopic techniques.

-

¹H NMR (DMSO-d₆): The proton NMR spectrum typically shows multiplets in the aromatic region (~7.2-7.8 ppm) corresponding to the protons on the phenyl ring, and doublets for the alkene protons (~6.5 ppm and ~7.6 ppm). A broad singlet corresponding to the carboxylic acid proton is also observed.[2][7]

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carboxyl carbon, the carbons of the double bond, and the carbons of the fluorinated phenyl ring.[2]

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500–3300 cm⁻¹), the C=O stretch of the carbonyl group (~1680–1700 cm⁻¹), and the C=C stretch of the alkene (~1620 cm⁻¹).[2][8]

Experimental Protocols

Synthesis of this compound via Knoevenagel Condensation

The most common laboratory and industrial method for synthesizing this compound is the Knoevenagel condensation.[1][5] This reaction involves the condensation of 4-fluorobenzaldehyde with malonic acid, typically catalyzed by a weak base like pyridine, often with the addition of piperidine.[9][10][11]

Objective: To synthesize this compound from 4-fluorobenzaldehyde and malonic acid.

Materials:

-

4-fluorobenzaldehyde

-

Malonic acid

-

Pyridine (reagent grade, as solvent and base)

-

Piperidine (catalytic amount)

-

Ethanol (optional, as a co-solvent)

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized water

-

Standard laboratory glassware (round-bottom flask, reflux condenser, thermometer, beaker, suction filtration apparatus)

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 4-fluorobenzaldehyde (1 molar equivalent) and malonic acid (1-2 molar equivalents).[11]

-

Add pyridine to the flask to dissolve the reactants. The amount of pyridine should be sufficient to act as a solvent for the reaction.[11]

-

To this mixture, add a catalytic amount of piperidine (a few drops to a small percentage of the molar equivalents of the aldehyde).[9][10]

-

Heat the reaction mixture to a temperature of 80-85°C with continuous stirring. The evolution of carbon dioxide should be observed as the reaction progresses.[11]

-

After an initial period at 80-85°C (e.g., 1 hour), increase the temperature to reflux (around 110-115°C) and maintain for several hours (e.g., 3 hours) to ensure the completion of the reaction.[11] The reaction progress can be monitored by Thin Layer Chromatography (TLC).[10]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into a beaker containing a significant volume of cold water.[11]

-

Acidify the aqueous mixture by the slow addition of concentrated hydrochloric acid with stirring until the solution is strongly acidic (pH 1-2). This will precipitate the this compound.[11]

-

Collect the precipitated solid by suction filtration and wash the crystals thoroughly with cold water to remove any remaining pyridine and other water-soluble impurities.[11]

-

The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture or ethyl acetate, to yield pure this compound.[12]

-

Dry the purified crystals in a vacuum oven.

Biological Pathways and Applications

This compound is a key intermediate in the synthesis of various bioactive molecules, including anti-inflammatory and anticancer agents.[13] Its derivatives have been studied for their potential as antimicrobial agents, with mechanisms of action that may involve interaction with the fungal plasma membrane.[14] While a specific signaling pathway directly modulated by this compound is not extensively documented, its structural analogs, cinnamic acid derivatives, have been shown to exhibit biological activities through various mechanisms, including the inhibition of the NF-κB signaling pathway.[15]

A notable biological pathway involving this compound is its biodegradation by microbial consortia. For instance, a consortium of Arthrobacter sp. and Ralstonia sp. has been shown to completely mineralize this compound.[4]

The diagram above illustrates the proposed catabolic pathway of this compound by a bacterial consortium. Arthrobacter sp. strain G1 metabolizes this compound to 4-Fluorobenzoic acid, utilizing the two-carbon side chain for growth.[4] A minor side reaction can lead to the formation of 4-Fluoroacetophenone as a dead-end product.[4] Subsequently, Ralstonia sp. strain H1 is responsible for the further degradation of 4-Fluorobenzoic acid, leading to complete mineralization and the release of fluoride ions.[4] This pathway is significant for understanding the environmental fate of fluorinated aromatic compounds.

References

- 1. This compound | C9H7FO2 | CID 1530234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. mdpi.com [mdpi.com]

- 4. Complete Biodegradation of this compound by a Consortium Comprising Arthrobacter sp. Strain G1 and Ralstonia sp. Strain H1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. alpha-Fluorocinnamic acid | C9H7FO2 | CID 1550911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. This compound [webbook.nist.gov]

- 9. prepchem.com [prepchem.com]

- 10. atlantis-press.com [atlantis-press.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. This compound(14290-86-9) 1H NMR spectrum [chemicalbook.com]

- 13. chemimpex.com [chemimpex.com]

- 14. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to 4-Fluorocinnamic Acid (CAS: 459-32-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 4-Fluorocinnamic acid (4-FCA), a versatile synthetic organic compound with significant applications in pharmaceutical research, drug development, and materials science. This document consolidates key physicochemical data, detailed experimental protocols for its synthesis, and an exploration of its biological activities, with a focus on enzyme inhibition and modulation of cellular signaling pathways. All quantitative data is presented in structured tables for clarity, and key processes are visualized through diagrams generated using Graphviz (DOT language).

Introduction

This compound (systematic name: (2E)-3-(4-fluorophenyl)prop-2-enoic acid) is a halogenated derivative of cinnamic acid.[1][2] The presence of a fluorine atom at the para position of the phenyl ring imparts unique electronic properties, enhancing its metabolic stability and bioavailability in medicinal chemistry applications.[3][4] Consequently, 4-FCA serves as a crucial intermediate in the synthesis of a wide array of bioactive molecules, including anti-inflammatory agents, kinase inhibitors, and anticancer therapeutics.[5][6] Its conjugated structure also makes it a subject of interest in the development of photochemical and nonlinear optical materials.[4]

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized in the tables below, providing a ready reference for experimental design and characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 459-32-5 | [7] |

| Molecular Formula | C₉H₇FO₂ | [7] |

| Molecular Weight | 166.15 g/mol | [7] |

| Appearance | White to off-white crystalline powder | [1][8] |

| Melting Point | 209-211 °C | [6][7][8] |

| Solubility | Sparingly soluble in water; Soluble in ethanol, methanol, and DMSO. | [1] |

| pKa | 4.43 (Predicted) | [9] |

| logP | 1.92 (Calculated) | [9] |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Peaks/Shifts | Reference(s) |

| ¹H NMR | δ (ppm) in DMSO-d6: 7.8-7.66 (m, 2H), 7.58 (d, J=16.0 Hz, 1H), 7.34-7.2 (m, 2H), 6.52 (d, J=16.0 Hz, 1H), 12.4 (s, 1H) | [10] |

| ¹³C NMR | δ (ppm) in DMSO-d6: 167.6, 163.5 (d, J=247 Hz), 142.8, 131.0 (d, J=3.15 Hz), 130.5 (d, J=8.6 Hz), 119.2, 115.9 (d, J=21.7 Hz) | [10] |

| IR (Infrared) | Key absorptions (cm⁻¹): Carbonyl (C=O) stretch, C=C stretch, C-F stretch. | [5][11][12] |

| Mass Spec (MS) | Molecular Ion Peak (m/z): 166 | [11] |

Synthesis of this compound

This compound is primarily synthesized through two classical organic reactions: the Knoevenagel condensation and the Perkin reaction. Both methods involve the condensation of 4-fluorobenzaldehyde with a suitable active methylene compound or anhydride.

Knoevenagel Condensation

The Knoevenagel condensation provides a high-yield route to 4-FCA.[13] This reaction involves the base-catalyzed condensation of 4-fluorobenzaldehyde with malonic acid, followed by decarboxylation.

Caption: Knoevenagel condensation workflow for 4-FCA synthesis.

Experimental Protocol: Knoevenagel Condensation

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-fluorobenzaldehyde (1.0 eq), malonic acid (1.1 eq), and pyridine (as solvent).

-

Catalyst Addition: Add a catalytic amount of piperidine (0.05 eq) to the reaction mixture.

-

Reaction: Heat the mixture to a gentle reflux (approximately 115°C) for 4-6 hours. The progress of the reaction can be monitored by the evolution of CO₂ gas and confirmed by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing crushed ice and an excess of concentrated hydrochloric acid to precipitate the product.

-

Isolation and Purification: Collect the crude this compound by vacuum filtration. Wash the solid with cold water to remove any residual pyridine hydrochloride. The crude product can be further purified by recrystallization from an ethanol/water mixture to yield a white crystalline solid.[14]

Perkin Reaction

The Perkin reaction is another established method for synthesizing cinnamic acids, involving the condensation of an aromatic aldehyde with an acid anhydride in the presence of the sodium or potassium salt of the acid.[15]

Caption: Perkin reaction workflow for 4-FCA synthesis.

Experimental Protocol: Perkin Reaction

-

Reactant Mixture: In a dry round-bottom flask, combine 4-fluorobenzaldehyde (1.0 eq), acetic anhydride (1.5 eq), and anhydrous potassium acetate (0.8 eq).[16][17]

-

Reaction: Heat the mixture in an oil bath at 180°C for 5 hours with constant stirring.

-

Hydrolysis: After cooling, add water to the reaction mixture and boil to hydrolyze the excess acetic anhydride.

-

Purification: If unreacted aldehyde is present, it can be removed by steam distillation. The solution is then decolorized with activated charcoal and filtered.

-

Precipitation: Acidify the hot filtrate with concentrated hydrochloric acid to precipitate the this compound.

-

Isolation: Collect the crystals by vacuum filtration, wash with cold water, and dry. Recrystallization from an appropriate solvent can be performed for higher purity.[16][18]

Biological Activities and Applications

This compound and its derivatives are of significant interest in drug discovery due to their diverse biological activities. The incorporation of a fluorine atom can enhance potency, selectivity, and pharmacokinetic properties.[9]

Enzyme Inhibition

Cinnamic acid derivatives are known to inhibit various enzymes. A notable target is tyrosinase, a key enzyme in melanin biosynthesis. Inhibition of tyrosinase is a strategy for the development of agents for hyperpigmentation disorders. While specific IC₅₀ values for 4-FCA against tyrosinase are not widely reported, studies on related fluorinated cinnamic acids suggest that the fluorine substitution can enhance inhibitory activity.[9][19]

Experimental Protocol: Tyrosinase Inhibition Assay

This protocol is adapted from assays for similar cinnamic acid derivatives.[1]

-

Reagents: Mushroom tyrosinase, L-DOPA (substrate), phosphate buffer (pH 6.8), this compound (dissolved in DMSO), and a microplate reader.

-

Assay Preparation: In a 96-well plate, add phosphate buffer, tyrosinase solution, and the test compound (4-FCA) at various concentrations.

-

Reaction Initiation: Initiate the reaction by adding L-DOPA to each well.

-

Measurement: Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of 4-FCA compared to a control without the inhibitor. The IC₅₀ value, the concentration required to inhibit 50% of the enzyme's activity, can then be determined by plotting the percentage of inhibition against the inhibitor concentration.

Modulation of Signaling Pathways

Cinnamic acid derivatives have been reported to modulate key cellular signaling pathways, including the Nuclear Factor-kappa B (NF-κB) pathway, which is a central regulator of inflammation and is often dysregulated in cancer.[3][20] The inhibition of NF-κB signaling can lead to a reduction in the production of pro-inflammatory cytokines.

Caption: Potential inhibitory effect of 4-FCA on the NF-κB pathway.

While a specific protocol for assessing the effect of 4-FCA on the NF-κB pathway is not detailed in the literature, a general approach would involve cell-based assays using a relevant cell line (e.g., macrophages or cancer cells). The protocol would typically involve stimulating the cells with an inflammatory agent like TNF-α or LPS in the presence and absence of 4-FCA. The activation of the NF-κB pathway can be assessed by measuring the phosphorylation of IκBα, the nuclear translocation of the p65 subunit, or the expression of downstream target genes using techniques such as Western blotting, immunofluorescence, or quantitative PCR.

Conclusion

This compound is a valuable and versatile building block in organic synthesis with significant potential in drug discovery and materials science. Its synthesis is well-established through robust methods like the Knoevenagel condensation and Perkin reaction. The presence of the fluorine atom enhances its potential as a pharmacophore, with demonstrated and potential activities including enzyme inhibition and modulation of critical signaling pathways like NF-κB. This guide provides a consolidated resource of its properties, synthesis, and biological context to aid researchers in its application for the development of novel therapeutics and advanced materials. Further investigation into the specific mechanisms of action and the full range of biological targets of 4-FCA and its derivatives is warranted.

References

- 1. Design, synthesis and evaluation of cinnamic acid ester derivatives as mushroom tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound [myskinrecipes.com]

- 5. This compound [webbook.nist.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. 对氟肉桂酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. chemimpex.com [chemimpex.com]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. This compound | C9H7FO2 | CID 1530234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound(14290-86-9) IR Spectrum [m.chemicalbook.com]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. benchchem.com [benchchem.com]

- 15. SATHEE: Perkin Reaction Mechanism [satheejee.iitk.ac.in]

- 16. fchpt.stuba.sk [fchpt.stuba.sk]

- 17. jurnal.uns.ac.id [jurnal.uns.ac.id]

- 18. m.youtube.com [m.youtube.com]

- 19. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physical Properties of 4-Fluorocinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluorocinnamic acid (4-FCA) is a halogenated aromatic carboxylic acid derivative with significant applications as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] Its unique physicochemical properties, imparted by the presence of a fluorine atom at the para-position of the phenyl ring, make it a valuable building block in modern organic synthesis.[2][3] This document provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and logical workflows relevant to its synthesis and application.

Core Physical and Chemical Properties

This compound typically presents as a white to off-white or light yellow crystalline solid or powder at room temperature.[1][2][4] It is stable under normal storage conditions, though it should be stored in a cool, dry, well-ventilated area in a tightly sealed container away from incompatible substances like strong oxidizing agents.[1][4]

General and Structural Properties

The fundamental identifiers and structural details of this compound are summarized below.

| Property | Value | Source |

| Chemical Name | (2E)-3-(4-fluorophenyl)prop-2-enoic acid | [5][6] |

| Synonyms | p-Fluorocinnamic acid, trans-4-Fluorocinnamic acid | [5][6] |

| CAS Number | 459-32-5 | [1][2] |

| Molecular Formula | C₉H₇FO₂ | [2][4] |

| Molecular Weight | 166.15 g/mol | [2][4] |

| Appearance | White to off-white crystalline solid/powder | [1][2][4] |

Thermodynamic and Physicochemical Data

The thermodynamic and other key physical properties of this compound are presented in the following table. It is important to note that reported values, particularly for melting points, can vary slightly between sources due to different measurement conditions and sample purities.

| Property | Value Range | Source |

| Melting Point | 190 - 211 °C | [2][4][5] |

| 209 - 210 °C (lit.) | [7][8] | |

| 207 - 210 °C | [5][9] | |

| Boiling Point | 281.6 °C at 760 mmHg | [5] |

| 302.6 °C at 760 mmHg | [4] | |

| ~290°C (estimate) | [7][10] | |

| Density | 1.311 g/cm³ | [4] |

| 1.285 g/cm³ | [5] | |

| pKa | 3.99 | [4] |

| 4.43 ± 0.10 (Predicted) | [10] | |

| Flash Point | 124.1 °C | [5] |

| 136.8 °C | [4] | |

| LogP (Octanol/Water) | 1.92350 | [5] |

| 1.924 (Crippen Calculated) | [11] |

Solubility Profile

The solubility of a compound is critical for its application in synthesis, formulation, and biological systems.

| Solvent | Solubility | Source |

| Water | Slightly soluble / Sparingly soluble | [1][4][5] |

| Organic Solvents | Soluble | [4] |

| (e.g., Ethanol, Methanol, Chloroform, Ether, DMSO) | [1][4] |

Experimental Protocols for Property Determination

The following sections detail standardized methodologies for determining the key physical properties of a solid organic compound like this compound.

Melting Point Determination

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs. This is a crucial indicator of purity.

Methodology (Capillary Method):

-

Sample Preparation: A small amount of dry, crystalline this compound is finely crushed into a powder. The open end of a glass capillary tube is pressed into the powder, and the tube is inverted and tapped gently to pack the sample into the sealed end, achieving a sample height of approximately 3 mm.[12]

-

Apparatus Setup: The packed capillary tube is placed into a melting point apparatus (e.g., a Vernier Melt Station or a Mel-Temp apparatus).[12][13]

-

Heating and Observation: The sample is heated at a controlled rate. A rapid heating rate can be used initially to approach the expected melting point, followed by a slower rate (1-2 °C per minute) as the melting point is neared.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has completely melted into a clear liquid is recorded as the end of the range.[13] For a pure compound, this range is typically narrow (1-2 °C).

Boiling Point Determination

Objective: To determine the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. For a high-melting-point solid like 4-FCA, this is often determined under reduced pressure or estimated via computational models. The standard atmospheric boiling point can be determined via simple distillation if a sufficient quantity of the substance is melted.

Methodology (Simple Distillation):

-

Apparatus Setup: A simple distillation apparatus is assembled under a fume hood, consisting of a round-bottom flask (containing the sample and boiling chips), a distillation head with a thermometer, a condenser, and a receiving flask.[12] The thermometer bulb must be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.[12]

-

Heating: The sample in the round-bottom flask is heated gently.

-

Data Recording: As the liquid boils, the vapor travels up into the distillation head. The temperature will rise sharply and then stabilize. This stable temperature, observed while vapor is condensing and collecting in the receiving flask, is the boiling point.[12]

Solubility Assessment

Objective: To qualitatively determine the solubility of this compound in various solvents, which helps in selecting appropriate solvents for reactions, recrystallization, and extractions.

Methodology:

-

Preparation: A series of clean, dry test tubes are prepared.

-

Solvent Addition: Approximately 2-3 mL of a chosen solvent (e.g., water, ethanol, hexane, ethyl acetate) is added to each test tube.[14][15]

-

Solute Addition: A small, measured amount (e.g., 10-20 mg) of this compound is added to each tube.

-

Observation: The mixture is agitated or vortexed for 1-2 minutes. The sample is observed to determine if it has completely dissolved.

-

Classification: The solubility is classified as 'soluble' (dissolves completely), 'partially soluble' (some solid remains), or 'insoluble' (no visible dissolution).[13] For compounds that are acids or bases, tests can also be performed in aqueous acid (e.g., 5% HCl) and aqueous base (e.g., 5% NaOH) to observe salt formation and enhanced solubility.[15]

Synthesis and Characterization Workflows

The following diagrams, rendered in DOT language, illustrate key workflows involving this compound.

Synthesis via Knoevenagel Condensation

A primary route for synthesizing this compound is the Knoevenagel condensation.[1][4] This workflow outlines the key steps from reactants to the purified product.

Caption: Workflow for the synthesis of this compound.

Physical Characterization Workflow

Once synthesized and purified, the compound undergoes a series of analyses to confirm its identity and purity.

Caption: Standard workflow for physical and spectral characterization.

Role in Drug Development Pipeline

This compound is often not the final active molecule but a key building block.[2] This diagram shows its logical position in a typical drug discovery and development process.

Caption: Logical flow of 4-FCA as a building block in drug discovery.

Spectral Data Summary

Spectroscopic data is essential for the structural elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum of this compound would show characteristic signals for the aromatic protons (multiplets, ~7.2-7.8 ppm), the alkene protons (doublets, ~6.5 and ~7.6 ppm), and a broad singlet for the carboxylic acid proton (~11-12 ppm).[16][17][18]

-

¹³C NMR: The carbon NMR spectrum provides information on the carbon framework, with distinct peaks for the carbonyl carbon (~167 ppm), aromatic carbons, and alkene carbons.[17][19]

-

FTIR: The infrared spectrum is dominated by a very broad O-H stretch from the carboxylic acid's hydrogen bonding (~2500–3300 cm⁻¹), a sharp C=O (carbonyl) stretch (~1680–1700 cm⁻¹), and a C=C alkene stretch (~1620 cm⁻¹).[6][18]

-

Mass Spectrometry: Provides the molecular weight and fragmentation pattern, confirming the molecular formula. The molecular ion peak would be observed at an m/z corresponding to its molecular weight (166.15).[6][16]

References

- 1. Page loading... [guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound Exporter | Fine Fluorinated Chemical in Bulk [cinnamic-acid.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound | C9H7FO2 | CID 1530234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 459-32-5 [chemicalbook.com]

- 8. 4-フルオロ桂皮酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. This compound - Molecular Weight: 166.15, Melting Point: 207-210â°c, Appearance: Powder | Industrial Grade, 99% Purity, Application In Electronics, Storage At Room Temperature at Best Price in Wuhan | Wuhan Landmark Industrial Co., Ltd [tradeindia.com]

- 10. This compound | 459-32-5 [chemicalbook.com]

- 11. This compound (CAS 459-32-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. scribd.com [scribd.com]

- 14. scribd.com [scribd.com]

- 15. amherst.edu [amherst.edu]

- 16. This compound(14290-86-9) 1H NMR spectrum [chemicalbook.com]

- 17. rsc.org [rsc.org]

- 18. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 19. spectrabase.com [spectrabase.com]

4-Fluorocinnamic acid molecular weight and formula

An In-depth Technical Guide to 4-Fluorocinnamic Acid

Authored by: Gemini

Date: December 23, 2025

Version: 1.0

Abstract

This compound (4-FCA) is a halogenated aromatic carboxylic acid, a derivative of cinnamic acid distinguished by a fluorine atom at the para-position of the phenyl ring.[1][2] This substitution significantly influences the molecule's physicochemical properties, including its electronic characteristics, lipophilicity, and metabolic stability, making it a valuable intermediate in various fields.[1][3][4] This technical guide provides a comprehensive overview of the core properties, synthesis protocols, and key applications of this compound, with a focus on its role in pharmaceutical research and drug development. It is intended for researchers, scientists, and professionals in drug development and materials science.

Core Properties of this compound

This compound typically appears as a white to off-white or light yellow crystalline powder.[5][6][7] Its molecular structure, featuring a carboxylic acid group, a vinyl bridge, and a fluorine-substituted aromatic ring, allows it to participate in a wide range of chemical reactions.[5][8] The presence of the highly electronegative fluorine atom enhances the molecule's metabolic stability and can improve its binding affinity to biological targets, making it a sought-after building block in medicinal chemistry.[2][4]

Physicochemical and Quantitative Data

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Identifiers | ||

| IUPAC Name | (E)-3-(4-fluorophenyl)prop-2-enoic acid | [9] |

| CAS Number | 459-32-5 | [6][10][11] |

| Molecular Properties | ||

| Chemical Formula | C₉H₇FO₂ | [5][6][9][10] |

| Molecular Weight | 166.15 g/mol | [5][6][9] |

| Physical Properties | ||

| Appearance | White to off-white crystalline powder | [5][6] |

| Melting Point | 193 - 211 °C | [5][6] |

| Boiling Point | 281.6 - 302.6 °C at 760 mmHg | [5][8] |

| Density | ~1.3 g/cm³ | [5][8] |

| Chemical Properties | ||

| Solubility | Slightly soluble in water; Soluble in ethanol, methanol, DMSO | [5][12] |

| Acidity (pKa) | 3.99 - 4.43 | [4][5] |

| Lipophilicity (logP) | ~1.92 | [4][8][13] |

Synthesis and Experimental Protocols

The most prevalent laboratory and industrial method for synthesizing this compound is the Knoevenagel condensation.[5][12] This reaction involves the base-catalyzed condensation of 4-fluorobenzaldehyde with malonic acid.

Knoevenagel Condensation: A Detailed Protocol

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

-

4-fluorobenzaldehyde

-

Malonic acid

-

Pyridine (as solvent and catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and heating mantle

-

Hydrochloric acid (4 M) for acidification

-

Ethyl acetate for extraction

-

Anhydrous sodium sulfate for drying

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-fluorobenzaldehyde (1.0 equivalent) and malonic acid (1.2-1.5 equivalents) in pyridine.[12][14]

-

Heating: Attach a reflux condenser and heat the mixture under reflux with constant stirring. The reaction temperature should be controlled moderately.[5] The progress of the reaction can be monitored using thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete (typically after several hours), cool the mixture to room temperature.[7][14]

-

Precipitation: Slowly pour the reaction mixture into a beaker containing ice and acidify to a pH of approximately 1 using 4 M hydrochloric acid. This will cause the product to precipitate out of the solution.[7]

-

Isolation and Purification: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove impurities.[14] The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield pure this compound.[7][14]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of this compound via the Knoevenagel condensation.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound Exporter | Fine Fluorinated Chemical in Bulk [cinnamic-acid.com]

- 6. chemimpex.com [chemimpex.com]

- 7. This compound | 459-32-5 [chemicalbook.com]

- 8. Page loading... [guidechem.com]

- 9. This compound | C9H7FO2 | CID 1530234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound [webbook.nist.gov]

- 11. This compound [webbook.nist.gov]

- 12. Page loading... [guidechem.com]

- 13. This compound (CAS 459-32-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 14. benchchem.com [benchchem.com]

Spectroscopic Analysis of 4-Fluorocinnamic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-Fluorocinnamic acid, a compound of interest in various research and development fields. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols typically employed for their acquisition.

Spectroscopic Data

The spectroscopic data for this compound is summarized in the tables below, providing a clear reference for its structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 12.5 | br s | COOH | |

| 7.79 | d | 8.8 | Ar-H |

| 7.64 | d | 16.0 | =CH-COOH |

| 7.27 | t | 8.8 | Ar-H |

| 6.54 | d | 16.0 | Ar-CH= |

Solvent: DMSO-d6; Instrument Frequency: 400 MHz

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| 167.8 | C=O |

| 163.7 (d, J=250.3 Hz) | C-F |

| 142.8 | =CH-COOH |

| 131.0 (d, J=8.6 Hz) | Ar-C |

| 130.5 | Ar-C |

| 119.2 | Ar-CH= |

| 115.9 (d, J=21.7 Hz) | Ar-C |

Solvent: DMSO-d6; Instrument Frequency: 75 MHz

Infrared (IR) Spectroscopy

The following table lists the significant absorption bands in the infrared spectrum of this compound.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3100-2500 | Broad | O-H stretch (Carboxylic Acid) |

| 1685-1665 | Strong | C=O stretch (α,β-unsaturated Carboxylic Acid) |

| 1630-1600 | Medium | C=C stretch (Alkene) |

| 1600-1450 | Medium-Weak | C=C stretch (Aromatic Ring) |

| 1250-1150 | Strong | C-O stretch (Carboxylic Acid) |

| 1160-1100 | Strong | C-F stretch (Aromatic) |

| 980 | Strong | =C-H bend (trans-Alkene) |

Mass Spectrometry (MS)

The mass spectrum of this compound was obtained using electron ionization.

| m/z | Relative Intensity (%) | Assignment |

| 166 | 100 | [M]⁺ (Molecular Ion) |

| 165 | 46 | [M-H]⁺ |

| 149 | 37 | [M-OH]⁺ |

| 121 | 37 | [M-COOH]⁺ |

| 101 | 38 | [C₇H₄F]⁺ |

| 95 | 9 | [C₆H₄F]⁺ |

Ionization Method: Electron Ionization (EI) at 75 eV[1]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl₃) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.[2]

¹H NMR Acquisition: A one-dimensional proton NMR spectrum is acquired on a 300 or 400 MHz NMR spectrometer. Key acquisition parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-64 scans to ensure a good signal-to-noise ratio.

¹³C NMR Acquisition: A one-dimensional carbon NMR spectrum is acquired on the same instrument, typically operating at 75 or 100 MHz for carbon. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Infrared (IR) Spectroscopy

Sample Preparation (Solid): As this compound is a solid, a common method for IR analysis is the KBr pellet technique. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of mineral oil (Nujol).[3][4] Another method involves dissolving the solid in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate, leaving a thin film of the compound.[1]

Data Acquisition: The prepared sample is placed in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or a pure KBr pellet/salt plate) is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Sample Introduction: For a solid sample like this compound, it can be introduced into the mass spectrometer via a direct insertion probe. The probe is heated to volatilize the sample into the ion source.[5]

Ionization (Electron Ionization - EI): In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[6][7] This causes the molecules to ionize and fragment in a reproducible manner.

Mass Analysis and Detection: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion, generating the mass spectrum.[5]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a solid organic compound like this compound.

Caption: General workflow for spectroscopic analysis of this compound.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. NMR Spectroscopy [www2.chemistry.msu.edu]

- 3. eng.uc.edu [eng.uc.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 7. bitesizebio.com [bitesizebio.com]

4-Fluorocinnamic Acid: An In-depth Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Fluorocinnamic acid in organic solvents, a critical parameter for its application in research, particularly in pharmaceutical development and material science. Due to its role as a key intermediate in the synthesis of various bioactive molecules, understanding its solubility is paramount for reaction kinetics, purification, and formulation.[1] This document compiles available solubility data, details experimental protocols for its determination, and presents logical workflows to assist researchers in their laboratory work.

Core Properties of this compound

This compound (4-FCA) is a white to off-white crystalline solid.[1][2] The presence of a fluorine atom on the phenyl ring influences its physicochemical properties, including its solubility profile.[2]

| Property | Value |

| Molecular Formula | C₉H₇FO₂ |

| Molecular Weight | 166.15 g/mol [3] |

| Melting Point | 209-210 °C[4] |

| pKa | 3.99[3] |

| Calculated logP | 1.924[5] |

Solubility Data

Quantitative, experimentally determined solubility data for this compound in a range of organic solvents is not extensively available in peer-reviewed literature. However, qualitative descriptions consistently report its solubility in common polar organic solvents.

Table 1: Qualitative Solubility of this compound

| Solvent | Qualitative Solubility | Source |

| Methanol | Soluble | [1][3] |

| Ethanol | Soluble | [1][3] |

| Dimethyl Sulfoxide (DMSO) | Readily Soluble | [1] |

| Chloroform | Soluble | [3] |

| Ether | Soluble | [3] |

| Water | Slightly Soluble / Sparingly Soluble | [1][3] |

For comparative purposes, Table 2 presents experimentally determined solubility data for the parent compound, trans-Cinnamic acid, in various organic solvents. This data can serve as a useful reference for estimating the solubility behavior of this compound, though empirical determination is always recommended.

Table 2: Quantitative Solubility of trans-Cinnamic Acid at 25 °C (for reference)

| Solvent | Molar Concentration (mol/L) |

| Methanol | 2.92 |

| Ethanol | 2.45 |

| Acetone | 3.26 |

| Ethyl Acetate | 2.13 |

| Chloroform | 0.23 |

| Toluene | 0.12 |

Data adapted from publicly available datasets for trans-Cinnamic acid and may not be representative of this compound.[6]

Experimental Protocols for Solubility Determination

The following section details a standard and reliable method for experimentally determining the solubility of a solid compound like this compound in organic solvents.

Isothermal Shake-Flask Method

This gravimetric method is considered the gold standard for determining equilibrium solubility.

Materials:

-

This compound

-

Selected organic solvent(s) of high purity

-

Analytical balance

-

Temperature-controlled shaker bath or incubator

-

Thermostatically controlled oven

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Glass vials with screw caps

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed glass vial. The presence of undissolved solid is crucial to ensure equilibrium is reached from a state of supersaturation.

-

Equilibration: Place the sealed vials in a constant-temperature shaker bath. Agitate the samples for a sufficient duration (typically 24-72 hours) to ensure that the dissolution equilibrium is achieved. The temperature should be precisely controlled and monitored throughout the experiment.

-

Phase Separation: After the equilibration period, cease agitation and allow the vials to rest in the temperature-controlled bath for a minimum of 24 hours to allow for the sedimentation of the excess solid.

-

Sampling: Carefully withdraw a known volume of the clear supernatant (saturated solution) using a pre-warmed or pre-cooled syringe to match the equilibration temperature. Immediately filter the solution using a syringe filter compatible with the solvent to remove any undissolved microcrystals.

-

Gravimetric Analysis:

-

Accurately weigh a clean, dry vial.

-

Transfer the filtered saturated solution into the pre-weighed vial and record the exact mass of the solution.

-

Carefully evaporate the solvent in a thermostatically controlled oven at a temperature below the boiling point of the solvent and the melting point of this compound.

-

Once all the solvent has evaporated, cool the vial in a desiccator and weigh it again.

-

-

Calculation: The solubility is calculated from the mass of the solid residue and the mass of the solvent.

Solubility ( g/100 g solvent) = (Mass of residue / Mass of solvent) x 100

Mass of solvent = Mass of solution - Mass of residue

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the isothermal shake-flask method.

Caption: A logical workflow for determining the solubility of this compound using the isothermal shake-flask method.

Synthesis of this compound via Knoevenagel Condensation

This compound is commonly synthesized via the Knoevenagel condensation, a well-established method in organic chemistry.[1] The following diagram outlines the general synthetic pathway.

Caption: A simplified diagram illustrating the synthesis of this compound using the Knoevenagel condensation reaction.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound Exporter | Fine Fluorinated Chemical in Bulk [cinnamic-acid.com]

- 4. 4-フルオロ桂皮酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound (CAS 459-32-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. researchgate.net [researchgate.net]

Synthesis of 4-Fluorocinnamic Acid from 4-Fluorobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic routes for the preparation of 4-Fluorocinnamic acid from 4-fluorobenzaldehyde. This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and advanced materials due to its unique electronic properties imparted by the fluorine atom.[1] This document details the most common and effective methods for this conversion—the Knoevenagel Condensation and the Perkin Reaction—providing detailed experimental protocols, quantitative data, and mechanistic diagrams to support research and development activities.

Core Synthetic Methodologies

The conversion of 4-fluorobenzaldehyde to this compound is typically achieved through condensation reactions that form a new carbon-carbon double bond. The two most prominent methods are the Knoevenagel condensation, which utilizes an active methylene compound like malonic acid, and the Perkin reaction, which employs an acid anhydride.

Knoevenagel Condensation

The Knoevenagel condensation is a modification of the aldol condensation where an aromatic aldehyde reacts with a compound containing an active methylene group (e.g., malonic acid) in the presence of a weak base.[2] The reaction proceeds through a nucleophilic addition followed by dehydration, and in the case of malonic acid, subsequent decarboxylation to yield the α,β-unsaturated carboxylic acid.[3] Commonly used bases include pyridine and piperidine.[2][4]

Perkin Reaction

The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride (e.g., acetic anhydride) in the presence of the alkali salt of the corresponding acid (e.g., sodium acetate).[1][5] This reaction generally requires high temperatures (160-180 °C) and produces an α,β-unsaturated aromatic acid.[6][7] The alkali salt acts as a base catalyst, generating a carbanion from the anhydride which then attacks the aldehyde.[1]

Data Presentation

The following tables summarize key quantitative data for the synthesis and characterization of this compound.

Table 1: Comparison of Synthetic Protocols

| Parameter | Knoevenagel Condensation | Perkin Reaction |

| Primary Reagents | 4-Fluorobenzaldehyde, Malonic Acid | 4-Fluorobenzaldehyde, Acetic Anhydride |

| Catalyst/Base | Pyridine, Piperidine | Anhydrous Sodium Acetate |

| Solvent | Pyridine or Toluene/Ethanol | Acetic Anhydride (acts as solvent) |

| Reaction Temp. | Reflux | 160-180 °C |

| Reaction Time | 2-8 hours | 3-8 hours |

| Reported Yield | High (up to 99% reported for similar reactions)[8] | Moderate (Typically 70-85% for analogous reactions)[9][10] |

Table 2: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₉H₇FO₂[11][12] |

| Molecular Weight | 166.15 g/mol [11][12] |

| Appearance | White to off-white crystalline powder |

| Melting Point | 204-206 °C[8] |

| ¹H NMR (DMSO-d₆, 300 MHz) | δ (ppm): 12.5 (s, 1H, COOH), 7.80-7.70 (m, 2H, Ar-H), 7.59 (d, J=16.0 Hz, 1H, Ar-CH=), 7.30-7.20 (m, 2H, Ar-H), 6.55 (d, J=16.0 Hz, 1H, =CH-COOH)[8][13] |

| ¹³C NMR (DMSO-d₆, 75 MHz) | δ (ppm): 167.4, 163.9 (d, J=248 Hz), 142.8 (d, J=2.5 Hz), 131.0 (d, J=3.1 Hz), 130.5 (d, J=8.6 Hz), 119.2, 115.9 (d, J=21.7 Hz)[8] |

| IR (KBr, cm⁻¹) | 3000-2500 (br, O-H), 1680 (C=O), 1630 (C=C), 1595, 1510 (aromatic C=C), 1230 (C-F)[12][14][15] |

| Mass Spectrum (EI) | m/z: 166 (M+), 149, 121, 101[11][12] |

Experimental Protocols

Protocol 1: Knoevenagel Condensation

This protocol is adapted from general procedures for the Knoevenagel condensation of aromatic aldehydes with malonic acid.[2][4]

Materials:

-

4-Fluorobenzaldehyde (1.24 g, 10 mmol)

-

Malonic acid (1.25 g, 12 mmol)

-

Pyridine (10 mL)

-

Piperidine (0.1 mL, ~1 mmol)

-

Concentrated Hydrochloric Acid (HCl)

-

Distilled Water

-

Ethanol (for recrystallization)

Equipment:

-

100 mL round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter flask

-

Beakers

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve malonic acid in pyridine. Add 4-fluorobenzaldehyde and a catalytic amount of piperidine to the solution.

-

Heating: Attach a reflux condenser and heat the mixture to reflux using a heating mantle or oil bath for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing a mixture of crushed ice and concentrated HCl (~30 mL). This will neutralize the pyridine and precipitate the product.

-

Purification: Collect the crude solid product by vacuum filtration using a Büchner funnel and wash thoroughly with cold water to remove any remaining pyridine hydrochloride.

-

Recrystallization: Recrystallize the crude product from an ethanol/water mixture to obtain pure trans-4-Fluorocinnamic acid.

-

Drying and Characterization: Dry the purified crystals in a vacuum oven. Determine the yield and confirm the structure using melting point, NMR, and IR spectroscopy.

Protocol 2: Perkin Reaction

This protocol is based on standard procedures for the Perkin reaction.[6][15]

Materials:

-

4-Fluorobenzaldehyde (1.24 g, 10 mmol)

-

Acetic anhydride (2.1 mL, ~22 mmol)

-

Anhydrous Sodium Acetate (0.82 g, 10 mmol)

-

Saturated Sodium Carbonate solution

-

Concentrated Hydrochloric Acid (HCl)

-

Distilled Water

Equipment:

-

50 mL round-bottom flask

-

Air condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Steam distillation apparatus (optional)

-

Büchner funnel and filter flask

-

Beakers

Procedure:

-

Reaction Setup: In a dry 50 mL round-bottom flask, combine 4-fluorobenzaldehyde, acetic anhydride, and freshly fused, finely powdered anhydrous sodium acetate.

-

Heating: Attach an air condenser and heat the mixture in an oil bath to 170-180 °C for 4-5 hours with continuous stirring.

-

Hydrolysis and Work-up: Allow the reaction mixture to cool slightly and then pour the hot mixture into a larger flask containing approximately 50 mL of water. Boil the mixture for 15-20 minutes to hydrolyze any unreacted acetic anhydride.

-

Neutralization and Isolation: Add a saturated solution of sodium carbonate until the solution is basic. This converts the this compound to its soluble sodium salt. If unreacted aldehyde is present as an oil, it can be removed by steam distillation.

-

Precipitation: Filter the hot solution to remove any resinous byproducts. Allow the filtrate to cool and then carefully acidify with concentrated hydrochloric acid until the precipitation of this compound is complete.

-

Purification: Cool the mixture in an ice bath, collect the crude product by vacuum filtration, and wash with cold water.

-

Recrystallization: Recrystallize the crude product from hot water or an ethanol/water mixture.

-

Drying and Characterization: Dry the purified product and characterize it by determining its melting point and acquiring spectroscopic data (NMR, IR).

Visualizations

Reaction Mechanisms and Workflows

Caption: Mechanism of the Knoevenagel Condensation.

Caption: Mechanism of the Perkin Reaction.

Caption: General workflow for synthesis and purification.

References

- 1. longdom.org [longdom.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. bepls.com [bepls.com]

- 5. Perkin reaction - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. jk-sci.com [jk-sci.com]

- 8. rsc.org [rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound | C9H7FO2 | CID 1530234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound [webbook.nist.gov]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. This compound(14290-86-9) IR Spectrum [m.chemicalbook.com]

- 15. asianpubs.org [asianpubs.org]

An In-depth Technical Guide to the Knoevenagel Condensation for 4-Fluorocinnamic Acid Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Fluorocinnamic acid, a valuable intermediate in pharmaceutical and materials science research, via the Knoevenagel condensation. This document details the reaction mechanism, presents various experimental protocols with quantitative data, and includes visualizations of the core chemical processes.

Introduction

This compound is a cinnamic acid derivative distinguished by a fluorine atom on the phenyl ring. This substitution can enhance metabolic stability and biological activity, making it a crucial building block in the synthesis of novel therapeutic agents and advanced materials. The Knoevenagel condensation is a cornerstone of organic synthesis, providing an efficient and versatile method for forming carbon-carbon double bonds. It involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base. For the synthesis of cinnamic acids, the Doebner modification of the Knoevenagel condensation, which utilizes malonic acid as the active methylene compound in the presence of pyridine and a catalytic amount of piperidine, is frequently employed. This modification is particularly advantageous as the intermediate undergoes in-situ decarboxylation to yield the desired α,β-unsaturated carboxylic acid.

The Knoevenagel Condensation: Mechanism of Action

The synthesis of this compound from 4-Fluorobenzaldehyde and malonic acid proceeds through a well-established reaction pathway. The reaction is typically catalyzed by a weak base, such as piperidine, in a solvent like pyridine, which also acts as a base.

The mechanism can be summarized in the following key steps:

-

Enolate Formation: Piperidine, acting as a base, deprotonates the α-carbon of malonic acid, which is acidic due to the presence of the two electron-withdrawing carboxyl groups. This results in the formation of a resonance-stabilized enolate ion.

-

Nucleophilic Addition: The enolate ion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-Fluorobenzaldehyde. This addition reaction forms an unstable aldol-type intermediate.

-

Dehydration: The aldol intermediate readily undergoes dehydration (elimination of a water molecule) to form 4-fluoro-α-carboxycinnamic acid.

-

Decarboxylation: Under the reaction conditions, typically with heating, the 4-fluoro-α-carboxycinnamic acid intermediate is unstable and undergoes decarboxylation (loss of CO2) to yield the final product, this compound.

Experimental Protocols and Quantitative Data

The synthesis of this compound can be achieved under various conditions. Below are detailed protocols for two common methods: the classical pyridine-catalyzed Doebner modification and a more contemporary "green" approach using triethylamine.

Classical Doebner Modification using Pyridine and Piperidine

This method is a widely adopted and reliable procedure for the synthesis of cinnamic acids.

Table 1: Reactants and Conditions for Classical Doebner Modification

| Parameter | Value |

| Reactants | |

| 4-Fluorobenzaldehyde | 1.0 mol |

| Malonic Acid | 1.1 - 2.0 mol |

| Catalyst/Solvent | |

| Pyridine | ~4 volumes relative to aldehyde |

| Piperidine | 0.1 - 0.2 mol |

| Reaction Conditions | |

| Temperature | 80-85°C initially, then reflux (~115°C) |

| Reaction Time | 2 - 4 hours |

| Work-up | |

| Quenching | Acidification with HCl |

| Purification | Recrystallization from ethanol/water |

| Yield | 85 - 95% (Typical) |

Detailed Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 4-Fluorobenzaldehyde (e.g., 12.4 g, 0.1 mol) and malonic acid (e.g., 11.5 g, 0.11 mol) in pyridine (e.g., 50 mL).

-

To this solution, add a catalytic amount of piperidine (e.g., 1.0 mL, ~0.01 mol).

-

Heat the reaction mixture in an oil bath to 80-85°C for 1 hour. Carbon dioxide evolution should be observed.

-

Increase the temperature to reflux (~115°C) and maintain for an additional 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a mixture of crushed ice and concentrated hydrochloric acid until the solution is acidic.

-

The product will precipitate as a white solid. Collect the solid by vacuum filtration and wash thoroughly with cold water.

-

Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

Pyridine-Free Synthesis using Triethylamine (TEA)

In an effort to develop more environmentally benign methodologies, triethylamine can be used as a substitute for the more toxic pyridine.[1][2]

Table 2: Reactants and Conditions for Pyridine-Free Synthesis

| Parameter | Value |

| Reactants | |

| 4-Fluorobenzaldehyde | 1.0 eq |

| Malonic Acid | 1.0 - 1.5 eq |

| Catalyst/Base | |

| Triethylamine (TEA) | 1.3 - 2.0 eq |

| Piperidine | 0.1 - 0.2 eq |

| Solvent | Toluene or neat (TEA as solvent) |

| Reaction Conditions | |

| Temperature | Reflux |

| Reaction Time | 2 - 4 hours |

| Work-up | |

| Quenching | Acidification with HCl |

| Purification | Recrystallization |

| Yield | 80 - 90% (Typical) |

Detailed Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser, add 4-Fluorobenzaldehyde (e.g., 1.24 g, 10 mmol), malonic acid (e.g., 1.25 g, 12 mmol), and toluene (e.g., 20 mL).

-

Add triethylamine (e.g., 2.1 mL, 15 mmol) and a catalytic amount of piperidine (e.g., 0.1 mL, 1 mmol).

-

Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and remove the solvent and excess triethylamine under reduced pressure.

-

To the residue, add water and acidify with dilute hydrochloric acid to precipitate the product.

-

Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent to yield pure this compound.

Experimental Workflow

The general workflow for the synthesis and purification of this compound via the Knoevenagel condensation is outlined below.

Conclusion

The Knoevenagel condensation, particularly the Doebner modification, remains a highly effective and reliable method for the synthesis of this compound. The reaction proceeds with high yields under relatively mild conditions. For research and development focused on sustainable chemistry, the use of triethylamine as a pyridine surrogate presents a viable and greener alternative. The detailed protocols and comparative data provided in this guide serve as a valuable resource for scientists and professionals in the fields of chemical synthesis and drug development, enabling the efficient and informed production of this important chemical intermediate.

References

4-Fluorocinnamic Acid: A Versatile Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Fluorocinnamic acid, a halogenated derivative of the naturally occurring cinnamic acid, has emerged as a valuable and versatile building block in medicinal chemistry. The strategic incorporation of a fluorine atom onto the phenyl ring significantly alters the molecule's physicochemical properties, often leading to enhanced metabolic stability, increased bioavailability, and improved biological activity of its derivatives.[1][2] This technical guide provides a comprehensive overview of the potential applications of this compound in drug discovery, focusing on its role as a key intermediate in the synthesis of novel therapeutic agents. This document details its utility in developing anticancer, antimicrobial, and anti-inflammatory agents, supported by quantitative data from closely related analogues, detailed experimental protocols, and visualizations of relevant biological pathways and synthetic workflows.

Physicochemical Properties and Synthetic Versatility

This compound is a white to off-white crystalline solid with limited solubility in water but good solubility in organic solvents like ethanol and DMSO.[3] Its chemical structure, featuring a phenyl ring, a carboxylic acid group, and an α,β-unsaturated system, provides multiple reactive sites for chemical modification.[4] This compound is a key intermediate in various organic syntheses, including Michael additions and cross-coupling reactions, making it a foundational element for creating diverse molecular libraries.[1][2]

The primary synthesis of this compound and its derivatives is often achieved through the Knoevenagel condensation reaction.[3]

General Synthesis of this compound

A common laboratory-scale synthesis involves the reaction of 4-fluorobenzaldehyde with malonic acid in the presence of a basic catalyst such as pyridine and piperidine.[5][6]

Applications in Anticancer Drug Discovery

Cinnamic acid derivatives have shown significant potential as anticancer agents by inducing apoptosis and inhibiting tumor growth.[7] While specific IC50 values for this compound are not extensively documented, its derivatives and analogues exhibit potent cytotoxic activity against various cancer cell lines. The fluorine substitution is a key strategy to enhance the anticancer efficacy of lead compounds.[7]

Quantitative Data: Anticancer Activity of Cinnamic Acid Derivatives

The following table summarizes the cytotoxic effects of various cinnamic acid derivatives, providing an indication of the potential for compounds derived from a this compound scaffold.

| Derivative Class | Cancer Cell Line | IC50 (µM) |

| Novel Cinnamic Acid Amides | A-549 (Lung) | 10 - 18[8] |

| Methyl-substituted Amide Derivatives | A-549 (Lung) | 10.36 - 11.38[1] |

| 2-Benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide | COX-2 expressing lines | 0.29[9] |

| 3,5-dibromo-7,8-dihydroxy-4-methyl-2-oxoquinolin-1(2H)-ylamino)-3-phenylacrylic acid | HCT-116 (Colon) | 1.89[10] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability.[1]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[11][12]

Methodology:

-

Cell Plating: Seed cancer cells (e.g., A-549, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[2]

-

Compound Treatment: Prepare serial dilutions of the test compound (e.g., a this compound derivative) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include untreated and vehicle-treated wells as controls. Incubate for a specified period (e.g., 48 or 72 hours).[8]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[2]

-

Solubilization: Carefully remove the culture medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1][12]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.[1]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can then be determined from the dose-response curve.[13]

Antimicrobial Applications

Cinnamic acid and its derivatives are known to possess antimicrobial properties.[14] Halogenated derivatives, in particular, have garnered interest for their enhanced activity. While data for this compound is limited, related compounds show promise. For instance, α-fluorocinnamic acids have been reported to inhibit bacterial growth at concentrations between 15–25 mM.[15] Derivatives of 4-chlorocinnamic acid have also demonstrated significant antifungal activity.[16]

Quantitative Data: Antimicrobial Activity of Cinnamic Acid Analogues

The following table presents the Minimum Inhibitory Concentration (MIC) values for related cinnamic acid compounds against various microorganisms.

| Compound | Microorganism | MIC (µM) |

| 4-Chlorocinnamic acid | E. coli | 708[17] |

| 4-Chlorocinnamic acid | B. subtilis | 708[17] |

| Methoxyethyl 4-chlorocinnamate | Candida albicans | 130[16] |

| Perillyl 4-chlorocinnamate | Candida albicans | 24[16] |

| α-Fluorocinnamic acids | Various Bacteria | 15,000 - 25,000[15] |

Potential Mechanism: Inhibition of Fungal 14α-Demethylase

One proposed mechanism for the antifungal activity of cinnamic acid derivatives is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis.[16] Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to cell death.

Anti-inflammatory Potential

Cinnamic acid derivatives have demonstrated anti-inflammatory properties, often through the modulation of key inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) signaling cascade and by inhibiting cyclooxygenase (COX) enzymes.[18]

The NF-κB Signaling Pathway

NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals (e.g., TNF-α, LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of target genes. Cinnamic acid derivatives are hypothesized to inhibit this pathway.[2]

Experimental Protocol: NF-κB Luciferase Reporter Assay

This cell-based assay quantitatively measures the transcriptional activity of NF-κB.

Principle: Cells are transfected with a reporter plasmid where the firefly luciferase gene is under the control of a promoter containing NF-κB binding sites. Activation of the NF-κB pathway leads to the expression of luciferase, which can be measured by the luminescence produced upon addition of a substrate.[19][20]

Methodology:

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or C2C12 muscle cells) and stably or transiently transfect them with an NF-κB luciferase reporter construct.[3][21]

-

Cell Seeding: Seed the transfected cells into a 96-well white, clear-bottom plate at an appropriate density (e.g., 2 x 10⁴ cells/well) and incubate for 24 hours.[3]

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.[18]

-

Stimulation: Induce NF-κB activation by adding a stimulant such as TNF-α (e.g., 10 ng/mL) to the wells. Include unstimulated and vehicle-treated controls. Incubate for 6-8 hours.[3]

-

Cell Lysis: Wash the cells with PBS and then add a passive lysis buffer to each well.[18]

-

Luciferase Assay: Add the luciferase assay reagent to each well and measure the resulting luminescence using a luminometer.[19]

-